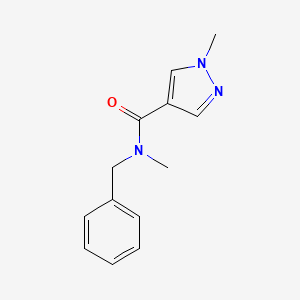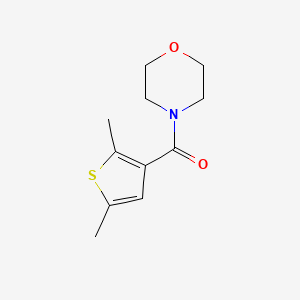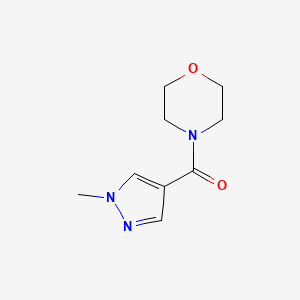![molecular formula C10H8ClN5 B7501774 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine, also known as CPI, is a synthetic compound that has been extensively studied for its potential use in the treatment of cancer. CPI belongs to the class of indole-based kinase inhibitors, which are known to inhibit the activity of various kinases that play a crucial role in the progression of cancer.
Mécanisme D'action
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine exerts its anticancer activity by inhibiting the activity of various kinases that play a crucial role in the progression of cancer. It has been shown to inhibit FLT3, JAK2, and c-KIT, which are known to be overexpressed in various types of cancer. Inhibition of these kinases leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a potent anticancer activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells, leading to their death. This compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is its potent anticancer activity against various types of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine. One of the directions is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo. Another direction is to evaluate its efficacy in combination with other anticancer drugs, which can enhance its anticancer activity. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, can also be explored. Overall, the research on this compound has the potential to lead to the development of novel anticancer drugs with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyrimidine to form the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of various kinases that play a crucial role in the progression of cancer, such as FLT3, JAK2, and c-KIT. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPSVJNLGXWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)


